molecular formula C22H21N3O2 B2917782 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 866346-34-1

4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Número de catálogo: B2917782
Número CAS: 866346-34-1
Peso molecular: 359.429
Clave InChI: CYJZXMHOXJBFQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the azatetracyclic family, characterized by a complex polycyclic framework incorporating both oxygen and nitrogen heteroatoms. Its structure includes a 3-oxa (oxygen) and 13-aza (nitrogen) bridge, with an imino group (C=N) at position 4 and an N-phenylcarboxamide substituent at position 3.

Actividad Biológica

The compound 4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanism of action, pharmacokinetics, and relevant case studies that highlight its efficacy.

The molecular structure of the compound can be described with the following properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H20FN3O2
Molecular Weight377.419 g/mol
Purity≥95%

This compound is primarily noted for its potassium-competitive acid blocker (P-CAB) activity, targeting the H+/K+ ATPase enzyme , commonly referred to as the proton pump.

The biological activity of this compound is primarily attributed to its role as a P-CAB. The inhibition of the H+/K+ ATPase results in a significant reduction in gastric acid secretion, making it a potential candidate for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Biochemical Pathways

The mode of action involves:

  • Inhibition of Proton Pump : The compound competes with potassium ions at the active site of the proton pump.
  • Reduction in Gastric Acid Secretion : This leads to decreased acidity in the stomach and esophagus.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is absorbed in the gastrointestinal tract and distributed throughout the body. Factors influencing its absorption include:

  • Dietary Interactions : Presence of food can slow absorption rates.
  • Bioavailability : Studies suggest variable bioavailability depending on formulation and individual metabolic rates.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Efficacy in GERD Treatment : A clinical trial demonstrated that patients receiving this P-CAB experienced significant symptom relief compared to those on standard proton pump inhibitors (PPIs) .
  • Comparison with Standard Treatments : In a head-to-head study against traditional PPIs, this compound showed superior acid control over a 24-hour period .
  • Safety Profile : Long-term studies indicated a favorable safety profile with minimal adverse effects reported, primarily gastrointestinal disturbances .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Core Framework Variations

  • Compound 7 (5-Acetyl derivative) : Replaces the N-phenylcarboxamide with a 5-acetyl group, reducing hydrogen-bonding capacity but increasing lipophilicity .
  • Compound 8 (Carboxylic acid derivative) : Features a carboxylic acid at position 5, enhancing water solubility compared to the carboxamide but reducing membrane permeability .
  • FDB000398 (Tetramethoxy derivative) : Contains methoxy groups at positions 4, 5, 15, and 16, significantly altering electronic properties and steric bulk compared to the target compound .

Substituent Impact on Reactivity

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Key Substituent Solubility Profile
Target Compound Not reported N-phenylcarboxamide Moderate in polar solvents
3,N-Dimethyl-2-(4-phenoxyphenyl)imino-1,3-thiazolin-4-one-5-acetamide () 178–179 Phenoxyphenyl, acetyl Low water solubility
FDB000398 Not reported Tetramethoxy High in organic solvents

Spectroscopic Data (NMR and IR)

  • 1H NMR Shifts: The target compound’s imino group likely causes deshielding in regions analogous to "Region A" (positions 39–44) observed in , where substituents alter chemical environments . Acetyl groups (Compound 7) may shift methyl proton signals to ~2.1–2.3 ppm, distinct from carboxamide NH signals (~5.5 ppm in ) .
  • IR Peaks: The target’s imino (C=N) and carboxamide (C=O) groups would show bands near 1634 cm⁻¹ and 1722 cm⁻¹, similar to ’s thiazolinone derivatives .

Hypothesized Targets

  • JAK-3 Inhibition : The carboxamide group in the target compound may enhance binding to kinase active sites compared to acetyl or carboxylic acid analogs, as seen in coumarin-based JAK-3 inhibitors () .
  • Metabolic Stability : The N-phenyl group could reduce metabolic clearance compared to methoxy-substituted analogs (FDB000398), which are prone to demethylation .

Bioactivity Trends

  • Lipophilicity vs. Bioavailability : The target compound’s moderate lipophilicity (from the phenyl group) may balance solubility and membrane permeability better than highly polar (Compound 8) or hydrophobic (FDB000398) derivatives.
  • Hydrogen-Bonding Capacity: The imino and carboxamide groups may facilitate interactions with biological targets, similar to thiazolinone derivatives in , which show antimicrobial activity .

Propiedades

IUPAC Name

4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c23-21-18(22(26)24-16-7-2-1-3-8-16)13-15-12-14-6-4-10-25-11-5-9-17(19(14)25)20(15)27-21/h1-3,7-8,12-13,23H,4-6,9-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJZXMHOXJBFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=CC=C5)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.